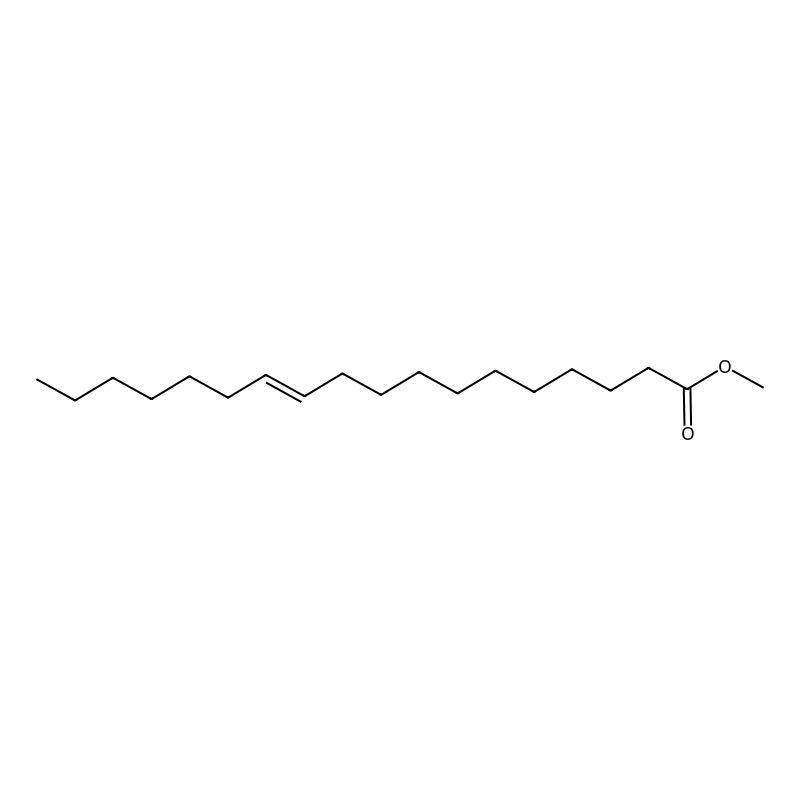Methyl vaccenate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Methyl vaccenate is a methyl ester derived from vaccenic acid, a naturally occurring fatty acid predominantly found in animal fats. The compound exhibits a double bond configuration at the 11th position of the fatty acid chain, which contributes to its unique properties and reactivity. As an unsaturated fatty acid methyl ester, it is characterized by its relatively low melting point and volatility compared to saturated fatty acids, making it useful in various applications .
- Hydrogenation: It can undergo hydrogenation to form saturated fatty acids when treated with hydrogen gas in the presence of a catalyst.
- Oxidation: The double bond in methyl vaccenate makes it susceptible to oxidation, leading to the formation of hydroperoxides and other oxidized products, which can be significant in biological systems .
- Esterification: Methyl vaccenate can react with alcohols to form new esters, a reaction that is often utilized in organic synthesis.
Methyl vaccenate has been studied for its biological activities, particularly in relation to its effects on cellular processes. It has been shown to influence lipid metabolism and may play a role in modulating inflammatory responses. Its structural similarity to other fatty acids allows it to interact with various biological pathways, potentially affecting cell signaling and gene expression .
Several methods exist for synthesizing methyl vaccenate:
- Transesterification: This method involves reacting vaccenic acid with methanol in the presence of a catalyst (often sodium methoxide) to produce methyl vaccenate.
- Acetylation: Methyl vaccenate can also be synthesized through the acetylation of vaccenic acid, which involves adding an acetyl group to the fatty acid .
- Direct Esterification: The direct reaction between vaccenic acid and methanol under acidic conditions can yield methyl vaccenate as well.
Methyl vaccenate has various applications:
- Biochemical Research: Due to its role as a fatty acid methyl ester, it serves as a standard reference material in lipid research and analysis.
- Food Industry: It may be used as an additive or flavoring agent due to its unique properties.
- Pharmaceuticals: Research into its biological activity suggests potential therapeutic applications, particularly related to metabolic disorders .
Studies have indicated that methyl vaccenate interacts with various biological systems. It may influence membrane fluidity and affect enzyme activity related to lipid metabolism. Additionally, its oxidative stability makes it a subject of interest in studies related to oxidative stress and inflammation .
Methyl vaccenate shares structural similarities with several other compounds. Here are some key comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl palmitate | Saturated fatty acid methyl ester | Higher melting point; less reactive than methyl vaccenate |
| Methyl oleate | Unsaturated fatty acid methyl ester | Contains a double bond at the 9th position |
| Methyl linoleate | Unsaturated fatty acid methyl ester | Has two double bonds; more prone to oxidation |
| Methyl trans-vaccenate | Structural isomer of methyl vaccenate | Different configuration at the double bond |
Methyl vaccenate's unique position as an unsaturated fatty acid methyl ester with specific biological activities sets it apart from these similar compounds, making it valuable for both research and practical applications.








